Dehydrocholatesodium
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Overview
Description
Preparation Methods
Dehydrocholatesodium is synthesized through the oxidation of cholic acid using chromic acid . The reaction conditions typically involve the use of an oxidizing agent and a controlled environment to ensure the complete conversion of cholic acid to dehydrocholic acid, which is then neutralized with sodium hydroxide to form this compound .
In industrial production, the process is scaled up to handle larger quantities of cholic acid and chromic acid. The reaction is carefully monitored to maintain the desired temperature and pH levels, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Dehydrocholatesodium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dehydrocholatesodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on bile secretion and lipid metabolism.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
Dehydrocholatesodium induces choleresis, which is associated with increased bile secretion. This effect is achieved by stimulating the secretion of biliary lipids and reducing the secretion of endogenous and exogenous biliary components . The compound may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile . Additionally, it facilitates direct exchange between bile and plasma by enhancing the permeability of tight junctions in the canalicular membranes .
Comparison with Similar Compounds
Dehydrocholatesodium is similar to other bile acids such as cholic acid and chenodeoxycholic acid. it is unique in its synthetic origin and specific hydrocholeretic properties . Other similar compounds include:
Cholic acid: A naturally occurring bile acid with similar functions but different chemical properties.
Chenodeoxycholic acid: Another bile acid with distinct therapeutic applications.
Ursodeoxycholic acid: Used in the treatment of certain liver diseases and has different pharmacological effects compared to this compound.
Properties
Molecular Formula |
C24H33NaO5 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
sodium;(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14?,16-,17?,18?,22?,23+,24-;/m1./s1 |
InChI Key |
FKJIJBSJQSMPTI-FHVQCLKSSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
Origin of Product |
United States |
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